Dimethyl 2-methylhexanedioate
Overview
Description
Dimethyl 2-methylhexanedioate, also known as dimethyl 2-methyladipate, is an organic compound with the molecular formula C9H16O4. It is an ester derived from 2-methylhexanedioic acid and is characterized by its two ester functional groups. This compound is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-methylhexanedioate can be synthesized through the esterification of 2-methylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 2-methylhexanedioic acid and methanol are reacted in large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-methylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylhexanedioic acid and methanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-methylhexanedioic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-methylhexanedioate has diverse applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of potential pharmaceutical agents.
Polymer Chemistry: It is used in the production of specialty polymers and resins.
Biological Studies: It is utilized in studies involving ester hydrolysis and enzyme activity.
Mechanism of Action
The mechanism of action of dimethyl 2-methylhexanedioate involves its interaction with various molecular targets depending on the specific reaction or application. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Dimethyl succinate: An ester derived from succinic acid, used in similar applications.
Dimethyl glutarate: An ester derived from glutaric acid, also used in organic synthesis and polymer chemistry.
Dimethyl adipate: An ester derived from adipic acid, commonly used in the production of polyesters and plasticizers.
Uniqueness: Dimethyl 2-methylhexanedioate is unique due to the presence of a methyl group on the hexanedioic acid backbone, which can influence its reactivity and physical properties compared to other similar esters. This structural difference can lead to variations in its behavior in chemical reactions and its suitability for specific applications.
Properties
IUPAC Name |
dimethyl 2-methylhexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQGXNKQFIEUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941562 | |
Record name | Dimethyl 2-methylhexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-94-0 | |
Record name | Dimethyl-2-methyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2-methylhexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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